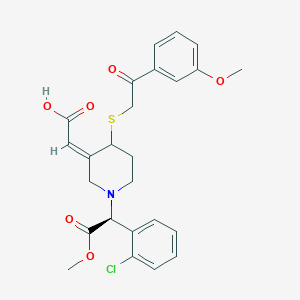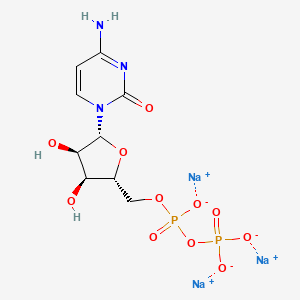
Cytidine 5'-Diphosphate Trisodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine 5’-diphosphate (trisodium salt) is a nucleotide compound that plays a crucial role in various biochemical processes. It is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. This compound is involved in the synthesis of DNA and RNA, making it essential for genetic information transfer and cellular functions .
准备方法
Synthetic Routes and Reaction Conditions
Cytidine 5’-diphosphate (trisodium salt) is synthesized from cytidine monophosphate through the transfer of a phosphoryl group from adenosine triphosphate, catalyzed by the enzyme uridine monophosphate kinase . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, the production of cytidine 5’-diphosphate (trisodium salt) involves large-scale enzymatic reactions using recombinant enzymes to enhance yield and purity. The process includes fermentation, purification, and crystallization steps to obtain the final product with high purity .
化学反应分析
Types of Reactions
Cytidine 5’-diphosphate (trisodium salt) undergoes various chemical reactions, including:
Phosphorylation: Conversion to cytidine triphosphate.
Hydrolysis: Breakdown into cytidine monophosphate and inorganic phosphate.
Substitution: Reaction with other nucleotides to form nucleic acid chains.
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate and uridine monophosphate kinase.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Substitution: Involves nucleotidyl transferases and appropriate buffer systems.
Major Products
Cytidine triphosphate: Formed through phosphorylation.
Cytidine monophosphate: Produced via hydrolysis.
Nucleic acid chains: Result from substitution reactions.
科学研究应用
Cytidine 5’-diphosphate (trisodium salt) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays and nucleotide synthesis.
Biology: Essential for studying DNA and RNA synthesis, gene expression, and cellular metabolism.
Medicine: Investigated for its potential in treating genetic disorders and as a component in nucleotide-based therapies.
Industry: Utilized in the production of nucleotides and nucleic acids for research and pharmaceutical applications
作用机制
Cytidine 5’-diphosphate (trisodium salt) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is converted to cytidine triphosphate, which participates in the synthesis of RNA and DNA. The compound also acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
相似化合物的比较
Similar Compounds
Cytidine triphosphate: A nucleoside triphosphate involved in RNA synthesis.
Cytidine monophosphate: A nucleotide used in the synthesis of cytidine diphosphate.
Uridine diphosphate: A nucleotide involved in carbohydrate metabolism.
Uniqueness
Cytidine 5’-diphosphate (trisodium salt) is unique due to its role as an intermediate in the synthesis of cytidine triphosphate and its involvement in various biochemical pathways. Its trisodium salt form enhances its solubility and stability, making it suitable for industrial and research applications .
属性
分子式 |
C9H12N3Na3O11P2 |
|---|---|
分子量 |
469.12 g/mol |
IUPAC 名称 |
trisodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI 键 |
JENUKVZGXGULDX-LLWADOMFSA-K |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


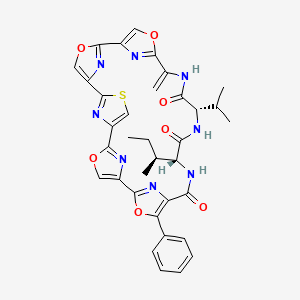
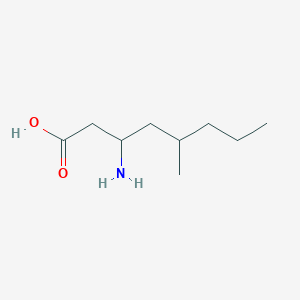
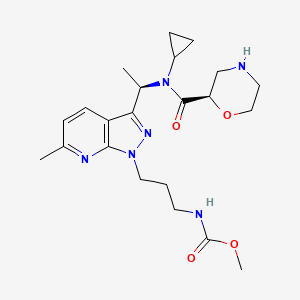
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)
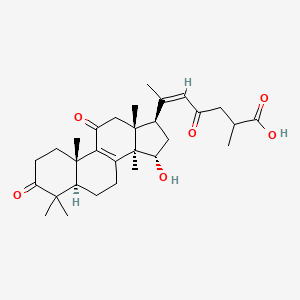

![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)

![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)

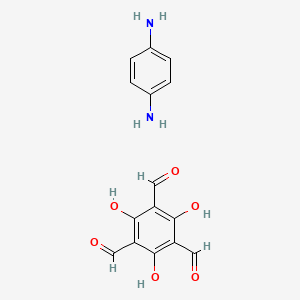
![3,6-bis[4-[bis[(9Z,12Z)-2-hydroxyoctadeca-9,12-dienyl]amino]butyl]piperazine-2,5-dione](/img/structure/B11930639.png)

